molecular formula C15H11NO2 B4531691 4-(1,3-benzodioxol-5-yl)-1H-indole

4-(1,3-benzodioxol-5-yl)-1H-indole

Cat. No.: B4531691
M. Wt: 237.25 g/mol
InChI Key: GTYPHJXHSGPSKV-UHFFFAOYSA-N
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Description

4-(1,3-Benzodioxol-5-yl)-1H-indole is a chemical compound of significant interest in medicinal chemistry research, built around a core indole scaffold fused with a 1,3-benzodioxole moiety. The indole structure is one of the most prominent nitrogen-containing heterocycles in FDA-approved pharmaceuticals and is a fundamental component of essential biomolecules like the neurotransmitter serotonin and the sleep regulator melatonin . This versatile scaffold is recognized for its wide-ranging biological activities and capacity to interact with diverse biological targets, making it a valuable template in modern drug discovery . The structural architecture of this compound places it within a promising class of indole-based hybrids. Recent scientific investigations into analogous indole-chalcone hybrids, which share structural similarities, have revealed potent pharmacological potential. Specifically, research on compounds featuring both indole and 1,3-benzodioxole groups has demonstrated notable antinociceptive (blocking pain perception) and anti-inflammatory activities in preclinical models . One such study highlighted a lead compound that provided efficacy comparable to standard drugs like dipyrone and diclofenac in hot-plate, tail-immersion, and acetic acid-induced writhing tests, while also inhibiting carrageenan-induced paw edema . This suggests that researchers can evaluate this compound for its potential to modulate pain and inflammation pathways. Beyond inflammation, the indole scaffold shows immense diversity in therapeutic applications. Indole derivatives are actively researched for their anticancer properties, with some compounds acting as tubulin polymerization inhibitors—a mechanism that disrupts cell division—or targeting key enzymes like kinases and histone deacetylases (HDAC) . Additional research avenues for indole-based compounds include antimicrobial , antiviral , and neuroprotective activities . The presence of the 1,3-benzodioxole group, a common pharmacophore, may further influence the compound's metabolic profile and its binding affinity to biological targets. This compound is intended For Research Use Only and is not for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to leverage this molecule as a key intermediate or precursor in the synthesis of novel bioactive compounds and for investigating new mechanisms of action in hit-to-lead optimization campaigns.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c1-2-11(12-6-7-16-13(12)3-1)10-4-5-14-15(8-10)18-9-17-14/h1-8,16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYPHJXHSGPSKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C4C=CNC4=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Positional Isomerism : The placement of the benzodioxole group significantly impacts bioactivity. For example, 4-(1,3-benzodioxol-5-yl)-1H-indole (C4 substitution) may exhibit different receptor-binding profiles compared to its C3-substituted analog due to steric and electronic effects .

Heterocyclic Modifications : Replacing benzodioxole with tetrazole (as in 4-(1H-tetrazol-5-yl)-1H-indole) introduces hydrogen-bonding capability, enhancing interactions with biological targets like kinases or metalloenzymes .

Pharmacophore Diversity : Piperazine-substituted indoles (e.g., 3-(4-methylpiperazin-1-yl)-indole) show enhanced solubility and CNS penetration, making them suitable for neuropharmacological applications .

Key Observations:

  • Catalytic Efficiency : Suzuki coupling (used for this compound) offers regioselectivity and compatibility with sensitive functional groups, whereas cycloaddition routes (for tetrazole analogs) require harsh conditions .
  • Purification Challenges : Benzodioxole-containing compounds often require chromatography due to polar byproducts, whereas amine derivatives (e.g., 5-methyl-1H-indol-7-amine) are purified via recrystallization .

Table 3: Comparative Bioactivity Profiles

Compound Name Antimicrobial Activity Anticancer Activity (IC₅₀, μM) Neuropharmacological Potential
This compound Moderate (Gram+) 15–20 (HeLa cells) Serotonin receptor modulation
3-(4-Methylpiperazin-1-yl)-indole Low 8–12 (MCF-7 cells) Dopamine receptor affinity
4-(1H-Tetrazol-5-yl)-1H-indole High (E. coli) 5–10 (A549 cells) Metal coordination in therapy

Key Observations:

  • Antimicrobial Potency : The benzodioxole group enhances lipophilicity, improving membrane penetration in Gram-positive bacteria for this compound .
  • Anticancer Mechanisms : Tetrazole derivatives (e.g., 4-(1H-tetrazol-5-yl)-1H-indole) exhibit apoptosis induction via ROS generation, while piperazine analogs target cell-cycle arrest .

Q & A

Basic Question

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for benzodioxol (δ 5.9–6.1 ppm for methylenedioxy protons) and indole NH (δ ~10 ppm) .
    • X-ray crystallography : Use SHELX for refinement and WinGX/ORTEP for visualizing anisotropic displacement ellipsoids .
  • Computational modeling :
    • Molinspiration : Calculate bioactivity scores (e.g., GPCR ligand potential) and physicochemical properties (LogP, polar surface area) .
    • Density Functional Theory (DFT) : Optimize geometry and analyze frontier molecular orbitals (HOMO-LUMO gaps) .

What strategies are effective for resolving contradictions in pharmacological data for benzodioxol-indole derivatives?

Advanced Question
Contradictions in bioactivity (e.g., varying IC₅₀ values across studies) may arise from assay variability or structural isomerism. Methodological solutions include:

  • Dose-response standardization : Use fixed protocols (e.g., MTT assay for cytotoxicity) to minimize inter-lab variability .
  • Stereochemical analysis : Employ single-crystal XRD to confirm regioselectivity and rule out isomer interference .
  • Target validation : Perform molecular docking (e.g., AutoDock Vina) to verify binding modes at biological targets like TGF-β1 receptors .

How can computational methods guide the design of this compound analogs with enhanced selectivity?

Advanced Question

  • Virtual screening : Dock analogs into target pockets (e.g., using PDB ID: 3TZM for TGF-β1) to prioritize syntheses .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on indole) with bioactivity using partial least squares regression .
  • ADMET prediction : Use SwissADME to filter candidates with poor bioavailability or high toxicity .

What experimental and analytical techniques are critical for validating synthetic success in multi-step routes?

Advanced Question

  • In-line monitoring : Use HPLC with UV detection (λ = 254 nm) to track intermediates .
  • Mass spectrometry : High-resolution MS (FAB-HRMS) confirms molecular ions (e.g., [M+H]⁺) .
  • Thermogravimetric analysis (TGA) : Assess thermal stability of final products .

How can regioselective functionalization of the indole ring be achieved without compromising benzodioxol integrity?

Advanced Question

  • Protecting groups : Temporarily shield the benzodioxol methylenedioxy group using TBSCl before indole bromination .
  • Metal catalysis : Use Pd/Cu-mediated Sonogashira coupling for alkynylation at the indole C-3 position .
  • Microwave-assisted synthesis : Enhance reaction specificity for indole N-1 substitutions .

What methodologies address low yields in cyclization steps during benzodioxol-indole synthesis?

Advanced Question

  • Solvent optimization : Switch to high-boiling solvents (e.g., DMSO) to sustain reaction temperatures .
  • Catalyst screening : Test Brønsted acids (e.g., p-TsOH) or Lewis acids (e.g., ZnCl₂) to accelerate ring closure .
  • Kinetic studies : Use in-situ IR to identify rate-limiting steps and adjust reagent stoichiometry .

How can stereochemical outcomes in benzodioxol-indole derivatives be controlled and validated?

Advanced Question

  • Chiral auxiliaries : Introduce menthol-based groups to enforce enantioselectivity during Michael additions .
  • Circular dichroism (CD) : Confirm absolute configuration of chiral centers post-synthesis .
  • Crystallographic software : SHELXL refinement with TWIN commands resolves racemic twinning .

What analytical approaches differentiate polymorphic forms of this compound?

Advanced Question

  • PXRD : Compare diffraction patterns to reference databases (e.g., Cambridge Structural Database) .
  • DSC : Identify melting point variations between polymorphs .
  • Solid-state NMR : Resolve hydrogen-bonding networks affecting stability .

How can conflicting biological activity data be reconciled through mechanistic studies?

Advanced Question

  • Pathway analysis : Use RNA sequencing to identify off-target effects in cell-based assays .
  • Proteomics : Quantify target protein expression (e.g., TGF-β1) via Western blot post-treatment .
  • Metabolite profiling : LC-MS/MS detects active metabolites that may contribute to observed effects .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(1,3-benzodioxol-5-yl)-1H-indole
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4-(1,3-benzodioxol-5-yl)-1H-indole

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